4-Chloro-2-(chloromethyl)thiophene
Description
Significance of the Thiophene (B33073) Core in Chemical Synthesis
Thiophene, a five-membered heterocyclic aromatic compound containing a sulfur atom, is a cornerstone in the fields of medicinal chemistry and materials science. researchgate.net Its structure is analogous to that of benzene (B151609), and it is considered a bioisostere of the benzene ring, meaning they share similar physicochemical properties which allows for their interchange in drug design to modulate biological activity. cognizancejournal.comchemicalbook.com This similarity in properties, such as boiling point, makes thiophene a valuable component in the development of new pharmaceuticals. cognizancejournal.com The thiophene nucleus is a versatile scaffold for synthetic modifications and is a key pharmacophore in many drug candidates. nih.gov
The significance of thiophene in medicinal chemistry is underscored by its presence in numerous commercially available drugs. researchgate.net Thiophene derivatives have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netcognizancejournal.comnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and other non-covalent interactions. nih.gov Furthermore, the lipophilicity of the thiophene ring can aid in crossing biological barriers like the blood-brain barrier. nih.gov In the realm of materials science, thiophene derivatives are utilized as organic semiconductors, in the fabrication of organic light-emitting diodes (OLEDs), and as corrosion inhibitors. chemicalbook.comnih.gov
Overview of Chlorinated Organic Compounds in Research
Chlorinated organic compounds, or organochlorides, are organic molecules containing at least one carbon-chlorine bond. wikipedia.org This class of compounds is extensive and features a wide range of structures and chemical properties, leading to diverse applications. wikipedia.org The inclusion of chlorine atoms into a hydrocarbon structure alters its physical properties, often resulting in increased density, boiling point, and melting point compared to the parent hydrocarbon. wikipedia.org
In the context of chemical research, organochlorides are valuable intermediates in synthesis. The chlorine atom can function as a good leaving group in nucleophilic substitution reactions, making aliphatic organochlorides effective alkylating agents. wikipedia.org This reactivity is harnessed in the construction of more complex molecules. While many synthetic chlorinated compounds have found use in various industries, it is important to note that some, such as certain pesticides and dioxins, have raised environmental and health concerns due to their persistence and toxicity. wikipedia.orgnaturvardsverket.se However, many other chlorinated organic compounds are found in nature, produced by organisms ranging from bacteria to humans, and are integral parts of various biomolecules. wikipedia.org The study of chlorinated organic compounds also extends to understanding their formation as byproducts in processes like water chlorination and atmospheric reactions. epa.govcopernicus.org
Contextualization of 4-Chloro-2-(chloromethyl)thiophene (B6265759) within Thiophene Research
This compound is a doubly halogenated thiophene derivative. Its structure features a thiophene ring substituted with a chlorine atom at the 4-position and a chloromethyl group at the 2-position. This bifunctional nature makes it a useful building block in organic synthesis for the creation of more complex thiophene-containing molecules.
The presence of two reactive sites, the chlorine on the ring and the chlorine on the methyl group, allows for selective and sequential reactions. The chloromethyl group is particularly susceptible to nucleophilic substitution, a common reaction pathway for introducing a wide variety of functional groups. For instance, a related compound, 2-chloro-5-(chloromethyl)thiophene, has been used in the synthesis of imidazole-containing compounds. sigmaaldrich.com The synthesis of such chlorinated thiophenes can be achieved through methods like the chloromethylation of a corresponding thiophene precursor. orgsyn.orgnbinno.comgoogle.com
The study of compounds like this compound contributes to the broader understanding of the reactivity and potential applications of halogenated thiophenes, which are important intermediates in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H4Cl2S uni.lu |
| Molecular Weight | 167.06 g/mol sigmaaldrich.com |
| Appearance | Colorless oily liquid google.com |
| Boiling Point | 83-85 °C at 8 mmHg sigmaaldrich.com |
| Density | 1.385 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.575 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIRNVFANMJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 Chloro 2 Chloromethyl Thiophene
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group at the 2-position of the thiophene (B33073) ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion, which acts as a leaving group. This type of reaction is fundamental in synthetic organic chemistry for the formation of new carbon-heteroatom or carbon-carbon bonds. libretexts.org
Displacement by Heteroatom Nucleophiles (e.g., nitrogen, oxygen, sulfur)
The chloromethyl group readily undergoes displacement by a variety of heteroatom nucleophiles. These reactions are typically carried out under conditions that favor bimolecular nucleophilic substitution (SN2). libretexts.org
Nitrogen Nucleophiles: Amines, both primary and secondary, can react with 4-Chloro-2-(chloromethyl)thiophene (B6265759) to form the corresponding aminomethyl derivatives. For instance, reaction with dimethylamine (B145610) would yield N-((4-chlorothiophen-2-yl)methyl)-N-methylmethanamine. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbon of the chloromethyl group. rsc.org
Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen nucleophiles for displacing the chloride. rsc.org For example, sodium methoxide (B1231860) in methanol (B129727) would react to form 4-chloro-2-(methoxymethyl)thiophene. Similarly, reaction with sodium phenoxide would yield 4-chloro-2-(phenoxymethyl)thiophene.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with the chloromethyl group. msu.edulibretexts.org For instance, sodium thiophenoxide can be used to introduce a thiophenyl group, resulting in the formation of 4-chloro-2-((phenylthio)methyl)thiophene. rsc.org The high nucleophilicity of sulfur compounds makes these reactions particularly effective. msu.edulibretexts.org
| Nucleophile | Reagent Example | Product |
| Nitrogen | Dimethylamine | N-((4-chlorothiophen-2-yl)methyl)-N-methylmethanamine |
| Oxygen | Sodium Methoxide | 4-chloro-2-(methoxymethyl)thiophene |
| Sulfur | Sodium Thiophenoxide | 4-chloro-2-((phenylthio)methyl)thiophene |
Formation of Quaternary Ammonium (B1175870) Salts and Related Species
Tertiary amines can react with this compound to form quaternary ammonium salts. thermofisher.com In this reaction, the tertiary amine acts as a nucleophile, and the resulting product is a salt in which the nitrogen atom is bonded to four carbon atoms and carries a positive charge, with the chloride ion as the counterion. thermofisher.commdpi.com For example, the reaction with trimethylamine (B31210) would yield N,N,N-trimethyl-1-(4-chlorothiophen-2-yl)methanaminium chloride. These quaternary ammonium salts can have applications as phase-transfer catalysts or as antimicrobial agents. thermofisher.comnih.govsemanticscholar.org
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution (SEAr) reactions. pearson.comyoutube.comwikipedia.org The sulfur atom in the ring can stabilize the intermediate carbocation (the arenium ion) through resonance. wikipedia.orgyoutube.com In substituted thiophenes, the position of electrophilic attack is directed by the existing substituents.
For this compound, the chlorine atom at the 4-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. The chloromethyl group at the 2-position is also generally considered a deactivating group. Electrophilic substitution on the thiophene ring typically occurs preferentially at the 2- or 5-position. pearson.comyoutube.com Given that the 2-position is already substituted, electrophilic attack would be expected to occur at the 5-position. However, the presence of the deactivating chloro group at the 4-position can influence the reactivity and regioselectivity of the substitution. rsc.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. longdom.orgnih.govresearchgate.net this compound possesses two potential sites for these reactions: the C-Cl bond on the thiophene ring and the C-Cl bond of the chloromethyl group.
Functionalization at Halogenated Positions
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. harvard.edumdpi.com The chloro group on the thiophene ring can participate in Suzuki coupling reactions, allowing for the formation of a new carbon-carbon bond at the 4-position. mdpi.comnih.govrsc.org For example, reacting this compound with phenylboronic acid under Suzuki conditions would be expected to yield 2-(chloromethyl)-4-phenylthiophene.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.org The chloro group at the 4-position of the thiophene ring can be coupled with various terminal alkynes to introduce an alkynyl substituent. researchgate.net This reaction is valuable for constructing more complex conjugated systems.
Strategies for Selective Coupling
Achieving selective cross-coupling at one of the two chlorinated positions in this compound presents a significant challenge due to the similar reactivity of the C-Cl bonds. However, strategies can be employed to favor reaction at one site over the other.
The reactivity of halides in cross-coupling reactions generally follows the trend I > Br > OTf > Cl. harvard.edu While both chlorine atoms are present, the benzylic-like chloride of the chloromethyl group can sometimes exhibit different reactivity compared to the vinylic-like chloride on the thiophene ring. The choice of catalyst, ligands, and reaction conditions can influence the selectivity. For instance, some palladium catalysts show a preference for coupling with aryl chlorides over alkyl chlorides, or vice versa. caltech.edu By carefully selecting the catalytic system, it may be possible to achieve selective functionalization at either the 4-position of the thiophene ring or the chloromethyl group. acs.orgnih.gov
| Reaction | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Phenylboronic acid | Pd catalyst, base | 2-(chloromethyl)-4-phenylthiophene |
| Sonogashira Coupling | Phenylacetylene | Pd catalyst, Cu co-catalyst, base | 2-(chloromethyl)-4-(phenylethynyl)thiophene |
Oxidation and Reduction Pathways of the Thiophene Ring System
The reactivity of the thiophene ring in this compound under oxidative and reductive conditions is governed by the sulfur heteroatom and influenced by the electron-withdrawing chloro substituents.
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and sulfone. This transformation is a common pathway for thiophenes and their derivatives. The reaction generally proceeds using peroxide reagents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The initial oxidation yields the S-oxide (sulfoxide), which is a chiral and reactive intermediate. Further oxidation under more forcing conditions leads to the more stable S,S-dioxide (sulfone). These oxidized thiophenes can serve as activated intermediates for further synthetic transformations, including acting as dienes in Diels-Alder reactions.
Reduction: The reduction of the thiophene ring is a more challenging transformation that often requires harsh reaction conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium can lead to the saturation of the thiophene ring, yielding the corresponding tetrahydrothiophene (B86538) derivative. However, a more common and synthetically useful reduction pathway for thiophenes is reductive desulfurization. This is most frequently accomplished using Raney nickel (Ra-Ni). This reaction cleaves the carbon-sulfur bonds and saturates the remaining carbon chain with hydrogen, effectively removing the sulfur atom to yield an aliphatic compound. For this compound, this process would also likely result in the hydrogenolysis of the carbon-chlorine bonds, leading to a substituted alkane.
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
|---|---|---|---|
| Oxidation | m-CPBA (1 equiv.) | This compound-1-oxide | Forms the corresponding sulfoxide. |
| Oxidation | m-CPBA (>2 equiv.) or H₂O₂/AcOH | This compound-1,1-dioxide | Forms the corresponding sulfone. |
| Reduction (Desulfurization) | Raney Nickel (Ra-Ni), H₂ | 3-Methylhexane | Results in cleavage of C-S and C-Cl bonds and saturation. |
| Reduction (Ring Saturation) | H₂, Pd/C or PtO₂ | 4-Chloro-2-(chloromethyl)tetrahydrothiophene | Requires careful control to avoid C-Cl hydrogenolysis. |
Cyclization and Annulation Reactions Involving this compound
The presence of two reactive electrophilic sites—the carbon bearing the chloromethyl group and the chlorinated thiophene ring—makes this compound a valuable substrate for constructing fused heterocyclic systems.
Formation of Fused Heterocyclic Systems (e.g., thienopyrimidines, oxazoles)
Thienopyrimidines: This class of fused heterocycles is of significant interest in medicinal chemistry. nih.gov The synthesis of thieno[3,2-d]pyrimidines can be achieved from thiophene precursors. researchgate.net A plausible route starting from this compound would involve its conversion into a 3-aminothiophene-2-carboxylate derivative. This key intermediate can then undergo cyclocondensation with various one-carbon synthons like formamide (B127407) or isothiocyanates to construct the pyrimidine (B1678525) ring. nih.gov For instance, heating the aminothiophene precursor with formamide can yield the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. The chloromethyl group can be carried through the reaction sequence or used as a handle for further derivatization.
Oxazoles: The synthesis of oxazoles often involves the cyclization of an α-acylamino ketone (Robinson-Gabriel synthesis) or related precursors. pitt.edu this compound can be utilized to construct a thienyl-substituted oxazole (B20620). A viable strategy involves the reaction of the chloromethyl group with the nitrogen of an amide. For example, N-acylation of an aminomethylthiophene derived from the starting material, followed by acid-catalyzed cyclization and dehydration, would yield a 2,4-disubstituted oxazole bearing the 4-chlorothienyl moiety. The versatility of this approach allows for the introduction of various substituents onto the oxazole ring. capes.gov.brresearchgate.net
| Target Heterocycle | General Strategy | Key Intermediate | Key Reagents | Reference Principle |
|---|---|---|---|---|
| Thienopyrimidine | Cyclocondensation | Ethyl 3-amino-4-chlorothiophene-2-carboxylate derivative | Formamide or Potassium Thiocyanate | researchgate.netencyclopedia.pub |
| Oxazole | Cyclodehydration | N-((4-chlorothiophen-2-yl)methyl)acetamide derivative | POCl₃ or P₂O₅ | pitt.edunih.gov |
Intramolecular Cyclization Dynamics
The dual reactivity of this compound also allows for intramolecular cyclization reactions, provided a suitable tether and nucleophile are introduced. The dynamics of such cyclizations are governed by factors including the length and flexibility of the tether, which dictates the size of the ring being formed (Baldwin's rules), and the nature of the nucleophile.
A common strategy involves a preliminary substitution reaction at the highly reactive chloromethyl position with a binucleophile. For example, reaction with a compound containing both a thiol and an amine functionality could yield an intermediate poised for a secondary intramolecular cyclization. In such a case, the newly introduced nucleophile could attack one of the electrophilic carbons on the thiophene ring (via nucleophilic aromatic substitution) to form a new fused ring system. The regioselectivity of this cyclization would be influenced by the electronic effects of the existing chloro-substituent and the sulfur atom. While specific examples for this compound are not extensively documented, the principles of intramolecular reactions suggest its potential for creating novel, rigid bicyclic and polycyclic thiophene-containing scaffolds.
Derivatives and Analogues of 4 Chloro 2 Chloromethyl Thiophene in Chemical Research
Synthesis of Structurally Modified Thiophene (B33073) Derivatives
The synthesis of structurally modified thiophene derivatives from 4-chloro-2-(chloromethyl)thiophene (B6265759) is a cornerstone of its application in chemical research. These modifications can be broadly categorized into reactions involving the chloromethyl group and the effects of substituents on the thiophene ring's reactivity.
Modification of the Chloromethyl Group
The chloromethyl group (-CH2Cl) is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This reactivity is central to the derivatization of this compound. The carbon atom of the chloromethyl group is electrophilic and is thus susceptible to attack by a wide array of nucleophiles.
Common transformations of the chloromethyl group include its conversion to other functional groups such as:
Alcohols (-CH2OH): Hydrolysis of the chloromethyl group, typically under basic conditions, yields the corresponding alcohol, 4-chloro-2-(hydroxymethyl)thiophene.
Ethers (-CH2OR): Reaction with alkoxides or phenoxides results in the formation of ethers.
Amines (-CH2NRR'): Amination with primary or secondary amines leads to the synthesis of various substituted aminomethylthiophenes. For example, the reaction with thiomorpholine (B91149) produces 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. researchgate.net
Thiols (-CH2SH): Substitution with a hydrosulfide (B80085) anion or a protected thiol equivalent affords the corresponding thiol.
Nitriles (-CH2CN): Reaction with cyanide ions provides a route to (4-chloro-2-thienyl)acetonitrile, which can be further hydrolyzed to the corresponding carboxylic acid.
These transformations are fundamental in building more complex molecular architectures. For instance, the Blanc chloromethylation reaction, which introduces a chloromethyl group onto an aromatic ring, is a key step in the synthesis of various intermediates for pharmaceuticals, dyes, and pesticides. google.com The introduced chloromethyl group can then be converted into other functionalities as described above. google.com
Substituent Effects on Reactivity and Chemical Properties
The chlorine atom at the 4-position of the thiophene ring significantly influences the reactivity and chemical properties of this compound. Halogen substituents on the thiophene ring are known to affect the electron density distribution and the stability of reaction intermediates.
The chlorine atom is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution (SNAr). nih.gov The position of the substituent is crucial. In the case of 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine, the nature of the substituent 'X' at the 3-position significantly impacts the activation free energy of the nucleophilic addition. nih.gov While a hydrogen atom at this position does not offer specific stabilization to the negative charge formed during the reaction, electron-withdrawing groups like cyano (-CN) can lower the activation energy. nih.gov
The presence of the chlorine atom also affects the reactivity of the chloromethyl group. The electron-withdrawing nature of the chlorine on the ring can influence the stability of the carbocation-like transition state in SN1-type reactions of the chloromethyl group, potentially altering its reactivity compared to the non-halogenated analogue.
Functionalized Polythiophenes and Oligomers Derived from this compound
Functionalized polythiophenes and their shorter-chain counterparts, oligomers, are materials of significant interest due to their applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org The properties of these materials can be finely tuned by introducing various functional groups onto the thiophene monomer unit.
While direct polymerization of this compound can be challenging due to the reactive chloromethyl group, it serves as a valuable precursor for creating functionalized monomers. The chloromethyl group can be modified prior to polymerization, as discussed in section 4.1.1, to introduce desired functionalities. For example, the chloromethyl group could be converted to an alkoxy or an alkylthio group, which can enhance the solubility and processability of the resulting polymers.
Alternatively, the chloromethyl group can be utilized in post-polymerization modification strategies. A pre-formed polythiophene backbone could be functionalized by reacting it with a suitable derivative of this compound, although this approach is less common.
The synthesis of thiophene-aryl co-oligomers has been explored to create materials with tailored electronic properties. rsc.org These co-oligomers often exhibit improved thermal stability and have broader band gaps and lower HOMO levels compared to their all-thiophene counterparts. rsc.org While not directly starting from this compound, the synthetic strategies employed for these co-oligomers, often involving cross-coupling reactions, could potentially be adapted to incorporate monomers derived from it. The development of novel donor-acceptor thiophene-containing oligomers for solution-processable organic field-effect transistors highlights the importance of creating well-defined, functionalized oligomeric structures. mdpi.com
Comparison of Reactivity Profiles with Related Halogenated Thiophenes
The reactivity of this compound can be better understood by comparing it with related halogenated thiophenes, such as 2-(chloromethyl)thiophene (B1266113) and bromo-chloromethylthiophenes.
| Compound | Key Structural Feature | Impact on Reactivity |
| This compound | Chlorine at the 4-position. | The electron-withdrawing chlorine at the 4-position deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. It also influences the reactivity of the chloromethyl group. |
| 2-(Chloromethyl)thiophene nih.gov | No halogen on the thiophene ring. | The thiophene ring is more susceptible to electrophilic attack compared to its chlorinated counterpart. The reactivity of the chloromethyl group is considered the baseline for comparison. |
| 4-Bromo-2-(chloromethyl)thiophene | Bromine at the 4-position. | Bromine is also an electron-withdrawing group, but its lower electronegativity compared to chlorine may lead to slightly different rates of electrophilic substitution. The C-Br bond is generally weaker than the C-Cl bond, which could offer different synthetic possibilities in cross-coupling reactions. |
| 2-Chloro-5-(chloromethyl)thiophene sigmaaldrich.com | Chlorine at the 5-position. | The position of the chlorine atom influences the regioselectivity of further substitution reactions on the thiophene ring. The electronic effect on the chloromethyl group will also differ compared to the 4-chloro isomer. |
The reactivity of the chloromethyl group itself can be compared. In general, the lability of the halogen in the chloromethyl group is a key factor. While all are reactive, subtle differences can be expected based on the electronic effects of the other substituents on the thiophene ring. For instance, an electron-withdrawing group on the ring might slightly decrease the reactivity of the chloromethyl group in SN2 reactions by destabilizing the transition state.
In the context of bromo- versus chloro-substituted thiophenes, the C-Br bond is typically more reactive in cross-coupling reactions like Suzuki or Stille couplings, which are widely used in the synthesis of conjugated polymers and oligomers. This makes bromo-substituted thiophenes valuable synthons in materials science. However, the chloromethyl group provides a site for a different set of chemical transformations, primarily nucleophilic substitutions.
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 4-Chloro-2-(chloromethyl)thiophene (B6265759), the protons on the thiophene (B33073) ring and the chloromethyl group exhibit distinct signals. The aromatic protons typically appear in the range of δ 6.5-8.0 ppm, with their specific shifts influenced by the positions of the chloro and chloromethyl substituents. The protons of the chloromethyl (CH₂Cl) group are expected to resonate at a higher field, generally between δ 4.5-5.0 ppm, due to the electron-withdrawing effect of the adjacent chlorine atom.
The coupling constants (J values) between adjacent protons on the thiophene ring provide valuable information about their relative positions.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene Ring-H | 6.9 - 7.2 | Doublet | 1.5 - 2.0 |
| Thiophene Ring-H | 6.8 - 7.1 | Doublet | 1.5 - 2.0 |
| Chloromethyl (CH₂) | 4.7 - 4.9 | Singlet | - |
This table presents typical ¹H NMR data for a dichlorinated thiophene derivative and may not be specific to this compound.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for each unique carbon atom. The carbon atoms of the thiophene ring typically resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom (C-Cl) and the carbon of the chloromethyl group (CH₂Cl) will have their chemical shifts influenced by the electronegative chlorine atoms. docbrown.info
| Carbon | Chemical Shift (δ, ppm) |
| Thiophene Ring (C-S) | 138 - 142 |
| Thiophene Ring (C-Cl) | 125 - 129 |
| Thiophene Ring (C-H) | 126 - 130 |
| Thiophene Ring (C-CH₂Cl) | 124 - 128 |
| Chloromethyl (CH₂) | 40 - 45 |
This table presents typical ¹³C NMR data for a dichlorinated thiophene derivative and may not be specific to this compound. docbrown.infochemicalbook.com
To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range (2-3 bond) correlations between carbons and protons. ipb.pt These experiments help to definitively assign the positions of the substituents on the thiophene ring by establishing connectivity between the ring protons and the carbons of the chloromethyl group and the chlorinated carbon. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms. ipb.pt
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands are expected for the C-H, C=C, C-S, and C-Cl bonds.
C-H stretching (aromatic): Typically observed around 3100-3000 cm⁻¹. iosrjournals.orgnih.gov
C=C stretching (thiophene ring): Appears in the region of 1600-1450 cm⁻¹. iosrjournals.org
C-H bending (aromatic): In-plane and out-of-plane bending vibrations are found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. iosrjournals.org
C-Cl stretching: The presence of chlorine atoms gives rise to characteristic absorptions in the fingerprint region, typically between 800-600 cm⁻¹.
CH₂ bending (scissoring and wagging): These vibrations from the chloromethyl group are expected in the 1450-1400 cm⁻¹ and 1300-1150 cm⁻¹ regions.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Stretch (Thiophene Ring) | 1600 - 1450 |
| CH₂ Bend (Scissoring) | 1450 - 1400 |
| CH₂ Bend (Wagging) | 1300 - 1150 |
| Aromatic C-H Bend | 1300 - 1000 (in-plane), 900 - 675 (out-of-plane) |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. uni.luwhitman.edu For this compound (C₅H₄Cl₂S), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. chemguide.co.uk Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk Therefore, the mass spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities determined by the statistical probability of the different isotopic combinations. whitman.educhemguide.co.uk
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could involve the loss of a chlorine atom, a chloromethyl radical, or other small neutral molecules. libretexts.orgresearchgate.net
| Ion | m/z (relative to ³⁵Cl) | Possible Identity |
| [M]⁺ | 166 | Molecular Ion |
| [M+2]⁺ | 168 | Molecular Ion with one ³⁷Cl |
| [M+4]⁺ | 170 | Molecular Ion with two ³⁷Cl |
| [M-Cl]⁺ | 131 | Loss of a chlorine atom |
| [M-CH₂Cl]⁺ | 117 | Loss of the chloromethyl group |
This table presents a theoretical fragmentation pattern. Actual results may vary based on the ionization method used. uni.luwhitman.educhemguide.co.uk
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, LC-MS)
The purity and isolation of this compound, a reactive chemical intermediate, are critical for its use in subsequent chemical syntheses. Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable tools for these purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high-resolution separation and sensitive detection, enabling the identification and quantification of the target compound, as well as any impurities or degradation products.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information, confirming the identity of the main peak and elucidating the structures of any co-eluting impurities. The choice of the GC column is critical, with non-polar or medium-polarity columns often being effective for halogenated aromatic compounds.
For less volatile impurities or for instances where derivatization is not desirable, liquid chromatography offers a powerful alternative. LC-MS separates compounds in the liquid phase, making it suitable for a broader range of analytes. Reversed-phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase, is a common approach. The composition of the mobile phase can be adjusted to optimize the separation of the target compound from its impurities.
The selection between GC-MS and LC-MS often depends on the specific impurities that need to be monitored. For instance, residual starting materials or volatile by-products might be best analyzed by GC-MS, while higher molecular weight oligomers or polar degradation products would be more amenable to LC-MS analysis.
Below are representative data tables illustrating typical parameters for GC-MS and LC-MS methods that could be applied for the analysis of this compound.
Table 1: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL (splitless injection) |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Table 2: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph coupled to a Mass Spectrometer |
| Column | C18 reversed-phase column, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | m/z 100-500 |
Computational and Theoretical Investigations of 4 Chloro 2 Chloromethyl Thiophene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
For substituted thiophenes, the nature and position of the substituents significantly influence the electronic distribution within the thiophene (B33073) ring. mdpi.com In 4-Chloro-2-(chloromethyl)thiophene (B6265759), the presence of two electron-withdrawing groups, the chloro group at the 4-position and the chloromethyl group at the 2-position, is expected to have a pronounced effect on the molecule's electronic properties and reactivity. DFT studies on related chlorinated thiophenes and thiophenes with electron-withdrawing substituents have shown that these groups can alter the electron density distribution and the energies of the frontier molecular orbitals. rsc.orgacs.org
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org
In the case of this compound, the electron-withdrawing nature of the chloro and chloromethyl groups is anticipated to lower the energies of both the HOMO and LUMO. This effect has been observed in computational studies of other halogenated and substituted thiophenes. acs.orgresearchgate.net The distribution of the HOMO and LUMO across the molecule determines the most probable sites for electrophilic and nucleophilic attack, respectively. For many thiophene derivatives, the HOMO is typically localized over the thiophene ring, while the LUMO distribution can be influenced by the substituents. researchgate.net
Table 1: Comparative Frontier Molecular Orbital Energies of Thiophene Derivatives (Theoretical)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.5 | -0.5 | 6.0 |
| 2-Chlorothiophene (B1346680) | -6.7 | -0.8 | 5.9 |
| 2,5-Dichlorothiophene | -6.9 | -1.1 | 5.8 |
| This compound (Predicted) | Lowered | Lowered | Relatively Small |
Note: The values for this compound are predicted based on trends observed in related compounds.
Electrostatic Potential Surfaces and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgyoutube.com These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net For thiophene and its derivatives, MEP maps typically show a region of negative electrostatic potential associated with the sulfur atom and the π-system of the ring, making these areas susceptible to electrophilic attack. researchgate.net
In this compound, the electronegative chlorine atoms will draw electron density away from the carbon atoms to which they are attached. The MEP map would likely show regions of positive potential around the hydrogen atoms and the carbon of the chloromethyl group, and negative potential around the sulfur and chlorine atoms. The area around the sulfur atom, while still a site of negative potential, may be less electron-rich compared to unsubstituted thiophene due to the inductive effects of the chloro substituents.
Other reactivity descriptors that can be derived from quantum chemical calculations include chemical potential (μ), hardness (η), and the electrophilicity index (ω). mdpi.com These parameters provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different compounds.
Table 2: Predicted Reactivity Descriptor Trends for this compound
| Descriptor | Definition | Predicted Trend for this compound |
| Chemical Potential (μ) | The negative of electronegativity | Lower (more negative) |
| Hardness (η) | Resistance to change in electron distribution | Likely lower, indicating higher reactivity |
| Electrophilicity Index (ω) | Measure of electrophilic power | Higher |
Molecular Dynamics Simulations (as applied to chemical interactions and stability)
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, including its interactions with other molecules and its conformational stability over time. rsc.org MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into processes such as solvation, diffusion, and intermolecular interactions. researchgate.netrsc.org
For this compound, MD simulations could be used to investigate its behavior in different solvents, which is crucial for understanding its reactivity in solution. The simulations could also shed light on the stability of different conformers of the molecule, particularly concerning the rotation around the C-C bond connecting the thiophene ring and the chloromethyl group. Furthermore, MD simulations can be applied to study the interactions of this compound with biological macromolecules, which is relevant for assessing its potential biological activity.
Mechanistic Studies of Reactions Involving this compound
Theoretical mechanistic studies can elucidate the pathways of reactions involving this compound. For instance, the formation of this compound itself likely proceeds through a chloromethylation reaction of 4-chlorothiophene. The Blanc chloromethylation, which involves formaldehyde (B43269) and hydrogen chloride, is a common method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org Computational studies can model the reaction mechanism, identifying key intermediates and transition states, such as the formation of a chlorocarbenium cation (ClCH₂⁺) as the electrophile that attacks the thiophene ring. wikipedia.org
The reactivity of the chloromethyl group in this compound makes it a valuable intermediate for further synthesis. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. Theoretical studies can model the energy profiles of these substitution reactions, helping to predict the most favorable reaction conditions and the nature of the products. DFT calculations have been used to investigate the reaction mechanisms of other chlorinated thiophenes, providing insights into their reactivity patterns. rsc.orgrsc.org
Predictive Modeling for Chemical Transformations and Product Outcomes
Predictive modeling, often leveraging machine learning and quantum chemical data, is an emerging field in chemistry that can forecast the outcomes of chemical reactions. nih.gov For this compound, such models could be used to predict its reactivity in various chemical transformations. By training algorithms on large datasets of known reactions, it is possible to predict the products of a reaction given the reactants and conditions. nih.gov
For example, predictive models could be applied to forecast the products of cross-coupling reactions involving this compound, or to predict its behavior in cycloaddition reactions. acs.org Recent studies have demonstrated the use of data-driven approaches to discover new dearomative cycloadditions of thiophenes. acs.org These predictive tools can accelerate the discovery of new synthetic routes and novel molecules derived from this compound. Theoretical models have also been developed to predict the pyrolysis products of thiophene, which could be adapted to understand the thermal decomposition of its chlorinated derivatives. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Heterocyclic Compound Synthesis
4-Chloro-2-(chloromethyl)thiophene (B6265759) serves as a fundamental starting material for the synthesis of various heterocyclic compounds. The reactivity of its chlorine substituents enables a range of chemical transformations, making it a valuable tool for organic chemists.
One notable application is in the synthesis of thieno[3,2-c]pyran derivatives. These compounds are constructed through multi-step sequences that can involve reactions like the Gewald reaction, Sonogashira coupling, and cyclization processes. nih.govresearchgate.net The thiophene (B33073) ring of this compound provides the core structure upon which the pyran ring is fused. These thieno[3,2-c]pyran-4-one based molecules have been investigated for their potential as anticancer agents. nih.gov
The compound's utility extends to the formation of other fused heterocyclic systems. For instance, it can be used to create thieno[2,3-c]pyrazole and thieno[2,3-d]pyrimidine (B153573) derivatives. conscientiabeam.com These syntheses often involve the reaction of the chloromethyl group with suitable nucleophiles to build the second heterocyclic ring onto the thiophene framework. Such derivatives are of interest in medicinal chemistry due to their diverse biological activities. conscientiabeam.comscielo.br
Furthermore, the chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities. This reactivity is harnessed to produce a wide range of substituted thiophenes, which are themselves important intermediates in organic synthesis.
Intermediacy in the Preparation of Agrochemical Precursors
The structural motifs derived from this compound are also found in compounds developed for agricultural applications. The thieno[2,3-d]pyrimidine core, for example, is not only explored for its medicinal properties but also serves as a scaffold in the design of new agrochemicals. conscientiabeam.comscielo.br The synthesis of these compounds often begins with the versatile thiophene building block, which is then elaborated through a series of chemical reactions to yield the final, more complex, agrochemical precursor.
Contributions to Polymer Chemistry and Organic Electronic Materials
The unique electronic properties of the thiophene ring make this compound a valuable precursor in the development of advanced materials, particularly in the realm of polymer chemistry and organic electronics.
Thiophene-based polymers, known as polythiophenes, are a significant class of conductive polymers. cmu.edu These materials possess extended π-conjugated systems that allow for the movement of charge carriers, leading to electrical conductivity. This compound can serve as a monomer or a precursor to monomers used in the synthesis of these polymers. The halogen substituents can be utilized in various coupling reactions, such as Kumada coupling, to form the polymer backbone. cmu.edu The ability to functionalize the thiophene ring allows for the tuning of the resulting polymer's electronic and physical properties.
Research in this area focuses on creating well-defined polythiophene structures to enhance their performance in applications like antistatic coatings, electromagnetic shielding, and sensors. cmu.edu
The development of organic electronic devices, such as OLEDs and OFETs, relies on the synthesis of novel organic semiconductors. Thiophene-containing molecules are prime candidates for these applications due to their excellent charge transport properties and tunable optoelectronic characteristics.
This compound is a building block for creating the active materials in these devices. nih.gov By incorporating this thiophene derivative into larger, more complex molecular architectures, researchers can design materials with specific energy levels and charge mobilities required for efficient device performance. For instance, thieno[3,2-c]pyran-4-one derivatives synthesized from this compound have been studied for their potential in electronic applications. nih.gov
Development of Liquid Crystalline Compounds
The rigid, rod-like structure of certain thiophene-based molecules makes them suitable for the design of liquid crystalline materials. These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are essential components of display technologies. While direct research on this compound for this specific application is not extensively documented, its role as a precursor to various thiophene derivatives suggests its potential contribution to the synthesis of novel liquid crystalline compounds. The ability to introduce different functional groups onto the thiophene ring allows for the precise control over the molecular shape and intermolecular interactions necessary for liquid crystal formation.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches and Sustainable Chemistry
The future of synthesizing 4-Chloro-2-(chloromethyl)thiophene (B6265759) is intrinsically linked to the principles of green chemistry, which aim to reduce waste and energy consumption while using less hazardous materials. eurekaselect.com Traditional synthetic routes often rely on harsh conditions and toxic reagents. Emerging research focuses on developing more environmentally benign alternatives.
Key areas of development include:
Transition-Metal-Free Cyclizations: Novel methods for constructing the thiophene (B33073) ring without heavy metals are being explored. Strategies using inexpensive and safe sulfur sources, such as potassium ethyl xanthate (EtOCS₂K), in aqueous systems represent a significant step towards sustainability. organic-chemistry.org
Photoredox Catalysis: Visible-light-induced reactions offer a mild and powerful tool for C-H functionalization and bond formation. thieme.demdpi.com Future syntheses could employ photoredox catalysis for the direct chloromethylation or chlorination of thiophene precursors, operating at ambient temperatures and minimizing the need for aggressive reagents. rsc.orgnih.govresearchgate.net
Greener Solvents and Reagents: A major push involves replacing hazardous solvents and reagents. For instance, electrophilic chlorination can be achieved using sodium chloride in an environmentally friendly solvent like ethanol, activated by a copper catalyst. nih.govuwf.edu Similarly, developing efficient aerobic oxidation processes for thiophene precursors can reduce waste compared to traditional methods. acs.org
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Strategies
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantage |
|---|---|---|---|
| Thiophene Ring Formation | Classical condensation reactions (e.g., Paal-Knorr) with harsh conditions. organic-chemistry.org | Transition-metal-free cyclization using elemental sulfur or safe surrogates. organic-chemistry.org | Avoids toxic metal catalysts, atom economical. |
| Chlorination | Use of elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). | Electrophilic cyclization using NaCl/Cu(II) in ethanol. nih.govuwf.edu | Uses a stable, non-toxic salt as the chlorine source. |
| Chloromethylation | Blanc reaction with formaldehyde (B43269) and HCl gas. | Visible-light photoredox catalysis for C-H functionalization. thieme.demdpi.com | Mild reaction conditions, high selectivity, reduced hazardous waste. |
Exploration of Undiscovered Reactivity Pathways
While the reactivity of the chloromethyl group in nucleophilic substitutions is well-known, future research will likely uncover more nuanced and powerful transformations. The interplay between the two distinct reactive sites on the molecule—the chloromethyl group and the chlorinated aromatic ring—opens avenues for complex molecular architectures.
Emerging areas of reactivity exploration include:
Catalyst-Controlled Regiodivergent Functionalization: For substituted thiophenes, controlling reactivity at different positions (e.g., C3 vs. C5) is a significant challenge. Future work could develop catalytic systems, likely based on palladium or iridium, that can selectively direct C-H functionalization or cross-coupling reactions to a specific position on the thiophene ring of this compound, overriding the innate electronic preferences. nih.govnih.gov
Asymmetric Dearomatization: A frontier in heterocycle chemistry is the catalytic asymmetric dearomatization (CADA) of aromatic compounds like thiophene. nih.govrsc.org Developing organocatalytic or transition-metal-catalyzed methods to convert this compound into chiral, non-aromatic, three-dimensional structures would provide access to novel scaffolds for medicinal chemistry.
Novel Cycloaddition Reactions: The fulvene-like character of some thiophene derivatives suggests potential for unusual cycloaddition pathways. nih.gov Research into [6+2] or other higher-order cycloadditions involving the thiophene core could yield complex polycyclic systems that are otherwise difficult to synthesize.
Table 2: Potential Reactivity Pathways for Exploration
| Reactive Site | Potential Reaction Type | Description | Anticipated Outcome |
|---|---|---|---|
| Thiophene Ring (C-H/C-Cl) | Regiodivergent C-H Alkynylation nih.gov | Catalyst-controlled introduction of an alkyne group at either the C3 or C5 position. | Selective synthesis of distinct isomers for materials or pharmaceutical applications. |
| Chloromethyl Group (-CH₂Cl) | SN2 Reaction / Fulvene-like Condensation nih.gov | Reaction with nucleophiles can lead to substitution or deprotonation followed by condensation. | Formation of novel functionalized thiophenes or complex exocyclic double bond systems. |
| Entire Molecule | Catalytic Asymmetric Dearomatization nih.govrsc.org | Stereoselective conversion of the flat aromatic ring into a chiral, 3D structure. | Access to new chiral building blocks. |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of chloromethylated aromatic compounds can be hazardous due to the instability of the products and the exothermic nature of the reactions. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers a transformative solution. thieme.de This technology is particularly well-suited for handling potentially unstable intermediates like this compound. interchim.com
Key advantages of integrating flow chemistry include:
Enhanced Safety: By using small reactor volumes, the accumulation of hazardous intermediates is prevented, significantly reducing the risk associated with highly exothermic processes or potentially explosive compounds. interchim.comeuropa.eu
Precise Control and Reproducibility: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and mixing. This leads to higher reproducibility and can often improve product yields and purity.
Scalability: Reactions developed in a lab-scale flow reactor can often be scaled up for industrial production simply by running the system for a longer duration, bypassing the challenges of scaling up batch reactors. interchim.com
Future research will focus on designing integrated, multi-step flow systems that can perform the synthesis, purification, and immediate derivatization of this compound in a single, automated sequence. researchgate.net
Advanced Computational Design of New Derivatives
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and reactivity before a compound is ever synthesized in a lab. scispace.com This in silico approach accelerates the discovery of new molecules with desired characteristics.
For this compound, computational studies can:
Predict Electronic Properties: Calculations can determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This is crucial for designing derivatives for applications in organic electronics, as the HOMO-LUMO gap often correlates with the material's optical and electronic properties. researchgate.net
Model Reactivity: Local reactivity descriptors, such as Fukui functions, can be calculated to predict which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. scispace.com
Rationalize Reaction Mechanisms: Theoretical calculations can be used to study the stability of reaction intermediates and transition states, providing a deeper understanding of reaction mechanisms, as demonstrated in studies of other functionalized thiophenes. rsc.orgrsc.org
Table 3: Hypothetical Computationally Designed Derivatives and Predicted Properties
| Derivative Structure (Modification at -CH₂Cl) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Potential Application |
|---|---|---|---|---|
| 4-Chloro-2-(azidomethyl)thiophene | -6.5 | -1.8 | 4.7 | Click chemistry precursor |
| (4-Chlorothiophen-2-yl)methanethiol | -6.2 | -1.5 | 4.7 | Self-assembled monolayers |
| 2-(4-Chlorothiophen-2-yl)acetonitrile | -7.0 | -2.1 | 4.9 | Pharmaceutical intermediate |
Potential for Advanced Materials with Tailored Properties
Thiophene is a cornerstone of materials science, forming the backbone of many conducting polymers and organic semiconductors. dtu.dk The specific structure of this compound makes it a highly promising monomer for creating a new generation of functional materials.
Future applications in materials science could include:
Functionalizable Conducting Polymers: The chloromethyl group is a versatile handle for post-polymerization modification. A polymer could be synthesized from the thiophene core, and the pendant chloromethyl groups could then be converted into a wide array of other functionalities. This would allow for the fine-tuning of the polymer's properties, such as solubility, processability, and sensor capabilities. nih.govhelsinki.fi
Adhesive and Bio-compatible Electronics: By grafting specific molecules onto the polymer backbone via the chloromethyl handle, materials with strong adhesion to surfaces like indium tin oxide (ITO) or even biological tissues could be developed. nih.govacs.org This opens the door for advanced bio-interfacing electrodes and implantable electronic devices.
Stimuli-Responsive Materials: The introduction of functional groups that respond to light, pH, or specific analytes could lead to the creation of "smart" materials for use in sensors, drug delivery systems, or soft robotics. helsinki.fi The covalent integration of thiophenes into polymer networks provides a robust platform for developing such functional and electroactive materials. helsinki.fi
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns on the thiophene ring (e.g., δ 4.5–5.0 ppm for -CH₂Cl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for distinguishing isomers .
- X-ray crystallography : Resolves spatial arrangements of substituents, especially when steric effects influence reactivity .
Advanced Consideration : Dynamic NMR can probe conformational flexibility, while DFT calculations predict electronic properties (e.g., HOMO/LUMO levels) for optoelectronic applications .
What reaction pathways dominate the reactivity of this compound, and how do substituents alter these pathways?
Q. Advanced Research Focus
- Nucleophilic substitution : The chloromethyl group (-CH₂Cl) is highly reactive toward amines (e.g., forming thiophene-2-methylamines) or thiols, while the 4-chloro position is less reactive due to resonance stabilization .
- Oxidation : Controlled oxidation with H₂O₂ yields sulfoxides, whereas excess oxidants produce sulfones, altering electronic properties .
- Cross-coupling : Suzuki-Miyaura reactions at the 4-chloro position enable aryl/heteroaryl functionalization for drug discovery .
Data Contradiction Note : Conflicting reports on sulfone stability may arise from solvent polarity (e.g., DMSO vs. THF) or trace metal impurities .
How can researchers evaluate the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols. Correlate activity with logP values to assess membrane permeability .
- Anticancer studies : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -CN, -SO₂Cl) often enhance cytotoxicity .
- SAR analysis : Map substituent effects using 3D-QSAR models to prioritize synthetic targets .
What strategies resolve contradictions in reported spectroscopic data for thiophene derivatives?
Q. Methodological Approach
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to minimize batch-to-batch variability .
- Multi-technique validation : Combine IR (C-Cl stretch at 550–600 cm⁻¹) with H NMR to confirm functional group integrity .
- Database cross-referencing : Compare with authenticated spectra in PubChem or NIST Chemistry WebBook to identify anomalies .
How does this compound compare to related thiophene derivatives in material science applications?
Q. Advanced Research Focus
- Organic electronics : The -CH₂Cl group enhances solubility for solution-processed semiconductors, but sulfone derivatives (from oxidation) improve charge transport in OFETs .
- Photovoltaic materials : Thiophene-based polymers with chloro substituents show red-shifted absorption spectra, beneficial for solar cell applications .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
